8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of azepane, benzimidazole, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the benzimidazole and azepane groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The azepane group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce a wide range of functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chromenone core can also participate in redox reactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-bis(imidazol-1-ylmethyl)benzene
- 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid
- N-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinolin-8-amine
Uniqueness
What sets 8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, adds a level of flexibility and potential for further functionalization that is not commonly found in related compounds.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-20-10-9-15-13-16(22-24-18-7-3-4-8-19(18)25-22)23(28)29-21(15)17(20)14-26-11-5-1-2-6-12-26/h3-4,7-10,13,27H,1-2,5-6,11-12,14H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJQBQOBRFPOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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